Cas no 2551117-84-9 (3-Ethyl-1,2-oxazole-4-sulfonyl chloride)

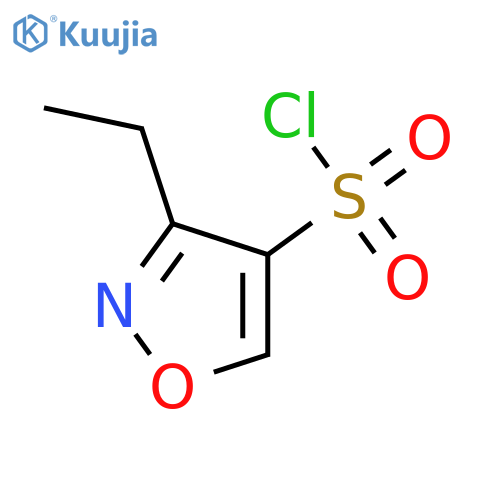

2551117-84-9 structure

商品名:3-Ethyl-1,2-oxazole-4-sulfonyl chloride

CAS番号:2551117-84-9

MF:C5H6ClNO3S

メガワット:195.624039173126

MDL:MFCD32874590

CID:5670700

PubChem ID:88252189

3-Ethyl-1,2-oxazole-4-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 3-Ethyl-1,2-oxazole-4-sulfonyl chloride

- SCHEMBL8125542

- EN300-26862377

- 2551117-84-9

- 4-Isoxazolesulfonyl chloride, 3-ethyl-

- 3-Ethyl-4-isoxazolesulfonyl chloride

-

- MDL: MFCD32874590

- インチ: 1S/C5H6ClNO3S/c1-2-4-5(3-10-7-4)11(6,8)9/h3H,2H2,1H3

- InChIKey: GYUUWXABCOLQKW-UHFFFAOYSA-N

- ほほえんだ: ClS(C1=CON=C1CC)(=O)=O

計算された属性

- せいみつぶんしりょう: 194.9756919g/mol

- どういたいしつりょう: 194.9756919g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 222

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 68.6Ų

じっけんとくせい

- 密度みつど: 1.449±0.06 g/cm3(Predicted)

- ふってん: 315.1±30.0 °C(Predicted)

- 酸性度係数(pKa): -7.39±0.50(Predicted)

3-Ethyl-1,2-oxazole-4-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26862377-0.25g |

3-ethyl-1,2-oxazole-4-sulfonyl chloride |

2551117-84-9 | 95% | 0.25g |

$524.0 | 2023-09-11 | |

| Enamine | EN300-26862377-2.5g |

3-ethyl-1,2-oxazole-4-sulfonyl chloride |

2551117-84-9 | 95% | 2.5g |

$2071.0 | 2023-09-11 | |

| Enamine | EN300-26862377-1g |

3-ethyl-1,2-oxazole-4-sulfonyl chloride |

2551117-84-9 | 95% | 1g |

$1057.0 | 2023-09-11 | |

| Enamine | EN300-26862377-5g |

3-ethyl-1,2-oxazole-4-sulfonyl chloride |

2551117-84-9 | 95% | 5g |

$3065.0 | 2023-09-11 | |

| 1PlusChem | 1P028GMH-250mg |

3-ethyl-1,2-oxazole-4-sulfonylchloride |

2551117-84-9 | 95% | 250mg |

$710.00 | 2024-05-20 | |

| Aaron | AR028GUT-500mg |

3-ethyl-1,2-oxazole-4-sulfonylchloride |

2551117-84-9 | 95% | 500mg |

$1158.00 | 2025-02-17 | |

| Aaron | AR028GUT-50mg |

3-ethyl-1,2-oxazole-4-sulfonylchloride |

2551117-84-9 | 95% | 50mg |

$362.00 | 2025-02-17 | |

| 1PlusChem | 1P028GMH-1g |

3-ethyl-1,2-oxazole-4-sulfonylchloride |

2551117-84-9 | 95% | 1g |

$1369.00 | 2024-05-20 | |

| Enamine | EN300-26862377-0.1g |

3-ethyl-1,2-oxazole-4-sulfonyl chloride |

2551117-84-9 | 95% | 0.1g |

$366.0 | 2023-09-11 | |

| Enamine | EN300-26862377-0.5g |

3-ethyl-1,2-oxazole-4-sulfonyl chloride |

2551117-84-9 | 95% | 0.5g |

$824.0 | 2023-09-11 |

3-Ethyl-1,2-oxazole-4-sulfonyl chloride 関連文献

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

2551117-84-9 (3-Ethyl-1,2-oxazole-4-sulfonyl chloride) 関連製品

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量